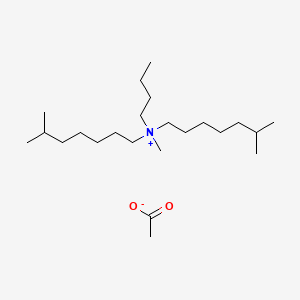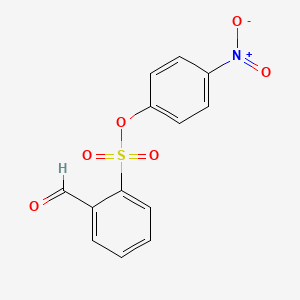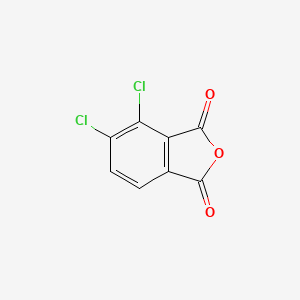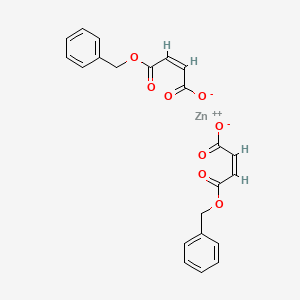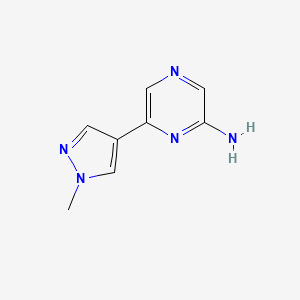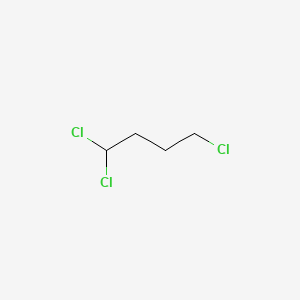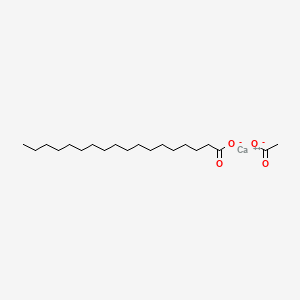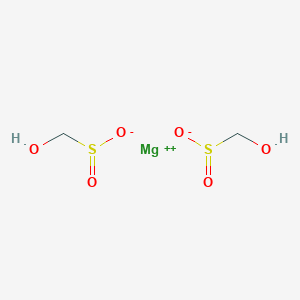
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a naphthalene moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate typically involves the reaction of N-hydroxysuccinimide with a naphthalene derivative under specific conditions. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene moiety, using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding alcohols .
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and mechanisms of various enzymes .
Medicine
Industry
Industrially, this compound is employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and calcium channels. By binding to these targets, the compound modulates their activity, leading to altered cellular responses. This mechanism is particularly relevant in its anticonvulsant properties, where it inhibits excessive neuronal firing .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidinone structure but differs in its side chain, leading to distinct biological activities.
2-(2,5-dioxopyrrolidin-1-yl)propanamide: Another related compound with variations in the side chain, affecting its reactivity and applications.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate is unique due to its combination of a pyrrolidinone ring and a naphthalene moiety. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for diverse applications .
Properties
Molecular Formula |
C17H16N2O4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(2-naphthalen-2-ylethyl)carbamate |
InChI |
InChI=1S/C17H16N2O4/c20-15-7-8-16(21)19(15)23-17(22)18-10-9-12-5-6-13-3-1-2-4-14(13)11-12/h1-6,11H,7-10H2,(H,18,22) |
InChI Key |
OVKVDSFNYFTCDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NCCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


